molecular formula C16H15ClN2O3 B11696634 3-chloro-N'-(3-ethoxy-4-hydroxybenzylidene)benzohydrazide CAS No. 316143-46-1

3-chloro-N'-(3-ethoxy-4-hydroxybenzylidene)benzohydrazide

Cat. No.: B11696634
CAS No.: 316143-46-1
M. Wt: 318.75 g/mol
InChI Key: WSZNAWFXXVRDPW-VCHYOVAHSA-N
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Description

3-chloro-N’-(3-ethoxy-4-hydroxybenzylidene)benzohydrazide is a chemical compound with the molecular formula C16H15ClN2O3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N’-(3-ethoxy-4-hydroxybenzylidene)benzohydrazide typically involves the condensation reaction between 3-chlorobenzohydrazide and 3-ethoxy-4-hydroxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N’-(3-ethoxy-4-hydroxybenzylidene)benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-chloro-N’-(3-ethoxy-4-hydroxybenzylidene)benzohydrazide involves its interaction with molecular targets such as LSD1. By inhibiting LSD1, the compound can modulate chromatin structure, leading to changes in gene expression. Additionally, its iron-chelating properties disrupt iron metabolism, contributing to its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N’-(3-ethoxy-4-hydroxybenzylidene)benzohydrazide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties.

Properties

CAS No.

316143-46-1

Molecular Formula

C16H15ClN2O3

Molecular Weight

318.75 g/mol

IUPAC Name

3-chloro-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C16H15ClN2O3/c1-2-22-15-8-11(6-7-14(15)20)10-18-19-16(21)12-4-3-5-13(17)9-12/h3-10,20H,2H2,1H3,(H,19,21)/b18-10+

InChI Key

WSZNAWFXXVRDPW-VCHYOVAHSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC(=CC=C2)Cl)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC(=CC=C2)Cl)O

Origin of Product

United States

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